2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Overview
Description
2-(4-Methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the tetrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz . These proteins play a crucial role in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit the function of target proteins, disrupting the normal cellular processes and leading to cell death .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the disruption of cell division .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The carboxylic acid group can be introduced by subsequent hydrolysis of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: 4-Methylbenzyl alcohol or 4-methylbenzaldehyde.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
2-Phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.
2-(4-Methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid: The presence of a methoxy group can alter its electronic properties and reactivity.
Uniqueness: The presence of the 4-methylphenyl group in 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
2-(4-methylphenyl)tetrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-4-7(5-3-6)13-11-8(9(14)15)10-12-13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQMJQNEJAWCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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